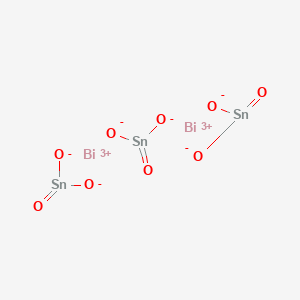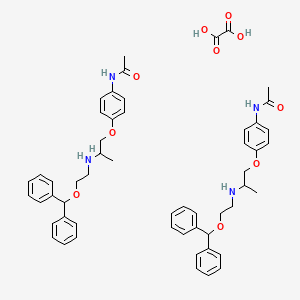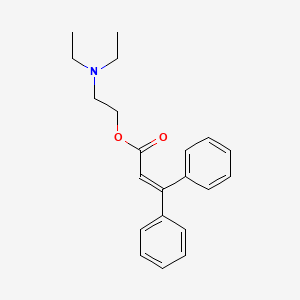
Acrylic acid, 3,3-diphenyl-, 2-diethylaminoethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acrylic acid, 3,3-diphenyl-, 2-diethylaminoethyl ester is a chemical compound known for its unique structure and properties. It is an ester derivative of acrylic acid, featuring a 3,3-diphenyl substitution and a 2-diethylaminoethyl group. This compound is used in various scientific and industrial applications due to its reactivity and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acrylic acid, 3,3-diphenyl-, 2-diethylaminoethyl ester typically involves the esterification of 3,3-diphenylacrylic acid with 2-diethylaminoethanol. This reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and controlled reaction conditions ensures the production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
Acrylic acid, 3,3-diphenyl-, 2-diethylaminoethyl ester undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Aplicaciones Científicas De Investigación
Acrylic acid, 3,3-diphenyl-, 2-diethylaminoethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and copolymers.
Biology: The compound can be used in the development of bioactive molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism by which acrylic acid, 3,3-diphenyl-, 2-diethylaminoethyl ester exerts its effects involves its reactivity with various functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further reactions. The diphenyl substitution provides steric hindrance, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Acrylic acid, 2-cyano-3,3-diphenyl-, ethyl ester: Similar structure but with a cyano group instead of a diethylaminoethyl group.
Acrylic acid, 3,3-diphenyl-, ethyl ester: Lacks the diethylaminoethyl group, making it less reactive in certain applications.
Uniqueness
Acrylic acid, 3,3-diphenyl-, 2-diethylaminoethyl ester is unique due to its combination of the ester group, diphenyl substitution, and diethylaminoethyl group. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in scientific research and industry.
Propiedades
Número CAS |
101952-46-9 |
|---|---|
Fórmula molecular |
C21H25NO2 |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 3,3-diphenylprop-2-enoate |
InChI |
InChI=1S/C21H25NO2/c1-3-22(4-2)15-16-24-21(23)17-20(18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,17H,3-4,15-16H2,1-2H3 |
Clave InChI |
XIROWYXRKYJPMU-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC(=O)C=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


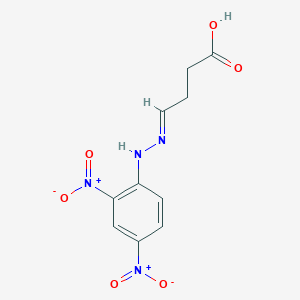

![2-[[5-(2,2-diphenylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid](/img/structure/B13751333.png)
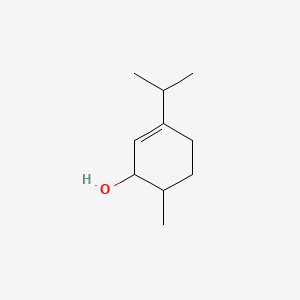
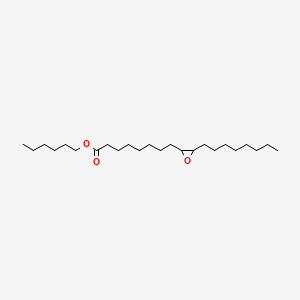
![N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium butyltriphenylborate](/img/structure/B13751353.png)
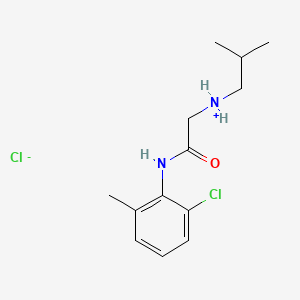

![N-[3-(dimethylamino)propyl]docosanamide;2-hydroxypropanoic acid](/img/structure/B13751380.png)
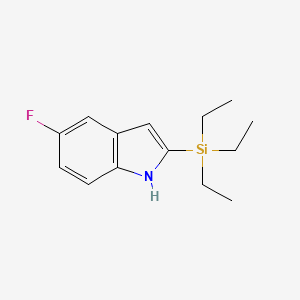
![2-[2-[2-[2-(16-Methylheptadecanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 17-methyloctadecanoate](/img/structure/B13751392.png)
